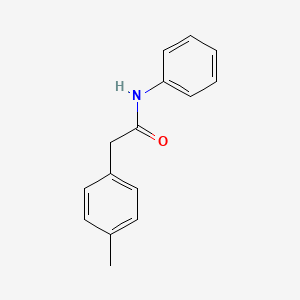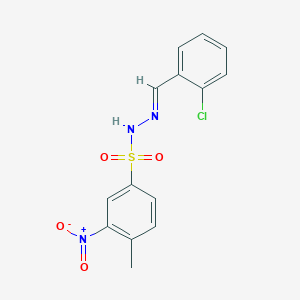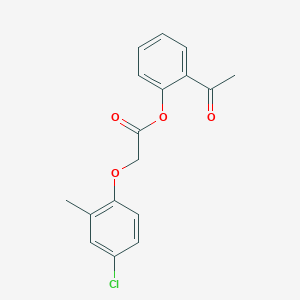![molecular formula C17H17N3O3 B5726834 3-(3-furyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide](/img/structure/B5726834.png)
3-(3-furyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-furyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide, commonly known as FPHA, is a chemical compound that has been extensively studied for its potential therapeutic applications. FPHA belongs to the class of acrylamide derivatives and has been shown to exhibit a wide range of biological activities.
科学的研究の応用
FPHA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. FPHA has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, FPHA has been shown to have antidiabetic properties and can be used in the treatment of diabetes.
作用機序
The mechanism of action of FPHA is not fully understood. However, it has been suggested that FPHA exerts its biological activities by inhibiting various enzymes and signaling pathways. FPHA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. FPHA has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways. Moreover, FPHA has been shown to modulate the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
FPHA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. FPHA has also been shown to induce apoptosis in cancer cells and inhibit bacterial growth. Moreover, FPHA has been shown to improve glucose tolerance and insulin sensitivity in diabetic animals. FPHA has also been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's diseases.
実験室実験の利点と制限
FPHA has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yield and purity. FPHA is also stable under normal laboratory conditions. However, FPHA has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its preparation and handling. Moreover, FPHA has low bioavailability and requires the use of high concentrations for its biological activities.
将来の方向性
There are several future directions for the research on FPHA. One of the potential applications of FPHA is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are required to understand the mechanism of action of FPHA in these diseases and to develop more potent derivatives of FPHA. Moreover, FPHA has potential applications in the treatment of diabetes and cancer. Future studies should focus on the development of FPHA derivatives with improved bioavailability and potency. Furthermore, FPHA can be used as a lead compound for the development of new drugs with novel mechanisms of action.
合成法
FPHA can be synthesized using a simple one-pot reaction between 3-furyl acryloyl chloride and 2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained in high yield and purity using this method.
特性
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-13(15-5-3-2-4-6-15)19-20-17(22)11-18-16(21)8-7-14-9-10-23-12-14/h2-10,12H,11H2,1H3,(H,18,21)(H,20,22)/b8-7+,19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZGJINQNLIWGP-LDTXJDIMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C=CC1=COC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CNC(=O)/C=C/C1=COC=C1)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-furyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide (non-preferred name) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5726760.png)

![1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5726766.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B5726772.png)
![4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5726773.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide](/img/structure/B5726778.png)


![3-(4-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5726799.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5726805.png)
![N-(4-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5726819.png)

![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5726845.png)